molecular formula C13H16F3NO2*HCl*H2O B613157 H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O CAS No. 1315449-99-0

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O

Cat. No.: B613157
CAS No.: 1315449-99-0
M. Wt: 275,27*36,45*18,01 g/mole
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Description

“H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O” is a synthetic compound that belongs to the class of modified amino acids It is characterized by the presence of a trifluoromethyl group on the phenyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O” typically involves multiple steps, including:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Introduction of Trifluoromethyl Group:

    Formation of Ethyl Ester: The ethyl ester group is introduced through esterification reactions.

    Final Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques like chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    H-alpha-Me-D-Phe(4-CF3)-OH: Lacks the ethyl ester group.

    H-alpha-Me-D-Phe(4-CF3)-OMe: Contains a methyl ester group instead of an ethyl ester.

    H-alpha-Me-D-Phe(4-CF3)-NH2: Contains an amide group instead of an ester.

Uniqueness

“H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O” is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2.ClH.H2O/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16;;/h4-7H,3,8,17H2,1-2H3;1H;1H2/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUKZOPTTLWCNM-CURYUGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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